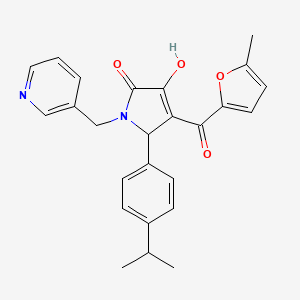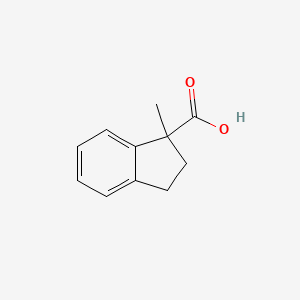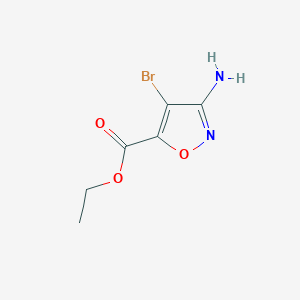![molecular formula C9H8BrNO2 B2780372 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 108959-12-2](/img/structure/B2780372.png)
8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound . It is used in the synthesis of a novel aromatic ester-based polybenzoxazine .
Synthesis Analysis
The compound is synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves the use of formaldehyde solution (37%), ethanolamine, and p-cresol .Molecular Structure Analysis
The molecular formula of “8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is C17H13BrN4 . Its molecular weight is 353.2159 g/mol .Chemical Reactions Analysis
The compound is used in the synthesis of a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups . The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis
The compound is part of the synthesis of a cross-linked polybenzoxazine (PTMBE) that forms a transparent film through the thermal casting method . The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .Scientific Research Applications
Synthesis Methods
The synthesis of benzo[b][1,4]oxazines, including derivatives like 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can be efficiently conducted in ionic liquids such as 1-butyl-3-methylimidazolium bromide. This method offers the advantages of good yields, short reaction times, and the reusability of the ionic liquid (Ebrahim Soleimani, M. Khodaei, Afsaneh Taheri Kal Koshvandi, 2012).
Antimicrobial Activity
Compounds derived from benzo[b][1,4]oxazin-3(4H)-ones have shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of certain substituents, such as fluorine, has been found to enhance these antimicrobial properties, highlighting the potential for designing new antimicrobial agents based on this chemical framework (Liang Fang, H. Zuo, Zhu-Bo Li, et al., 2011).
Corrosion Inhibition
Derivatives of benzo[d][1,3]oxazin-4-ones, a related class of compounds, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies suggest that the structure of these compounds, including the amount of nitrogen and molecular weight, significantly affects their efficiency as corrosion inhibitors, with some derivatives achieving high inhibition efficiency (A. Kadhim, A. Al-Okbi, D. Jamil, et al., 2017).
Chemical Reactions and Properties
The benzoxazine ring, a key feature in 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can participate in various chemical reactions, offering pathways to synthesize novel compounds. For instance, the reaction of benzoxazine derivatives with o-aminophenol derivatives leads to an intermolecular heterocycle exchange, demonstrating the versatility of benzoxazines in synthetic chemistry (T. Nozoe, H. Okai, H. Wakabayashi, S. Ishikawa, 1988).
Future Directions
properties
IUPAC Name |
8-bromo-6-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-2-6(10)9-7(3-5)11-8(12)4-13-9/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOZIFYYHSGUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)





![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)